molecular formula C17H12Br2ClNO B2777116 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline CAS No. 861210-57-3

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline

Cat. No.: B2777116
CAS No.: 861210-57-3
M. Wt: 441.55
InChI Key: QWQRMYXOYLDPGW-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is a chemical compound with the molecular formula C17H12Br2ClNO and a molecular weight of 441.55 . It is also known as 4-CHLOROBENZYL 6,8-DIBROMO-2-METHYL-3-QUINOLINYL ETHER .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 505.6±45.0 °C and a predicted density of 1.684±0.06 g/cm3 . The pKa is predicted to be 1.11±0.50 .

Scientific Research Applications

Antibacterial and Antifungal Activity

6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline and its derivatives show potential in antimicrobial applications. Savaliya (2022) synthesized a series of isoxazole derivatives incorporating this quinoline moiety, finding them effective against various bacterial and fungal strains (Savaliya, 2022).

Anticancer Properties

Research indicates the potential of quinoline derivatives as anticancer agents. A study by Sirisoma et al. (2009) on 4-anilinoquinazolines, structurally related to this compound, revealed potent apoptosis induction and efficacy in cancer models, highlighting its relevance in oncology research (Sirisoma et al., 2009).

Synthesis and Characterization

Various studies have focused on the synthesis and structural characterization of quinoline derivatives, indicating their significance in chemical research. For instance, Enciso et al. (2022) detailed the synthesis and characterization of a similar 2,4-diarylquinoline derivative, emphasizing its importance for drug design due to its increased lipophilicity (Enciso, Puerto Galvis, & Kouznetsov, 2022).

Analgesic Properties

6,8-Dibromo-2-methylquinazoline derivatives have been studied for their analgesic activity. Saad et al. (2011) synthesized a series of pyrazoles and triazoles bearing this moiety, which showed promising results in analgesic activity screening (Saad, Osman, & Moustafa, 2011).

Antileishmanial Activity

The compound has been studied for its potential in treating leishmaniasis, a tropical disease. Kinnamon et al. (1978) investigated a series of lepidines, derivatives of 6-methoxy-4-methyl-8-aminoquinoline, finding significant activity against Leishmania donovani in a hamster model (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).

Properties

IUPAC Name

6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQRMYXOYLDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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